

In-Depth Technical Guide: Tri(ethylene glycol) divinyl ether (CAS 765-12-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylene glycol divinyl ether*

Cat. No.: *B1587675*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, hazards, and applications of Tri(ethylene glycol) divinyl ether (CAS 765-12-8).

Chemical Identity and Properties

Tri(ethylene glycol) divinyl ether, also known as TEGDVE, is a difunctional monomer commonly used as a reactive diluent and cross-linking agent in polymer chemistry.[\[1\]](#) Its structure features two vinyl ether groups attached to a triethylene glycol chain.[\[2\]](#)

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	765-12-8[3]
Chemical Name	Tri(ethylene glycol) divinyl ether[4]
Molecular Formula	C10H18O4[3]
Molecular Weight	202.25 g/mol [3]
IUPAC Name	1,2-bis(2-vinyloxyethoxy)ethane
Synonyms	DVE-3, Rapi-cure DVE-3, 3,6,9,12-Tetraoxatetradeca-1,13-diene[5]
InChI Key	CYIGRWUIQAVBFG-UHFFFAOYSA-N[6]
Canonical SMILES	C=COCCOCCOCCOC=C[6]

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	Colorless to light yellow, clear liquid	[7]
Odor	Mild, sweet	[2]
Boiling Point	120-126 °C at 18 mmHg	[7]
Density	0.99 g/mL at 25 °C	[6]
Flash Point	>110 °C (>230 °F)	
Refractive Index	n20/D 1.453	[7]
Vapor Pressure	20 mmHg at 137 °C	[6]
Solubility	Soluble in water and organic solvents	[2]

Applications

The primary application of Tri(ethylene glycol) divinyl ether is in polymer synthesis, particularly in UV and peroxide-cured systems.[\[1\]](#)

- **Reactive Diluent:** It is used to reduce the viscosity of formulations for coatings, inks, and adhesives, improving their application properties.[\[4\]](#)
- **Cross-linking Agent:** The two vinyl ether groups allow it to form cross-linked polymer networks, enhancing the mechanical strength and stability of the final product.[\[1\]](#)[\[2\]](#) It is a key component in the production of polyacrylate ion exchange resins.[\[1\]](#)
- **Monomer:** It can be homopolymerized or copolymerized to create a variety of polymers.[\[2\]](#) It is particularly suitable for photoinitiated cationic polymerization.
- **Adhesives and Sealants:** Its properties contribute to improved adhesion and flexibility in adhesive and sealant formulations.[\[1\]](#)[\[2\]](#)
- **Coatings:** It is used in UV-curable coatings for various substrates, including metal and plastic.[\[4\]](#)

Hazards and Safety

Tri(ethylene glycol) divinyl ether is considered to have low acute toxicity. However, as with all chemicals, appropriate safety precautions should be observed.

Table 3: Toxicological Data

Test	Species	Route	Value	Source
LD50	Rat (male/female)	Oral	> 2000 mg/kg bw	[3]
LD50	Rat (male/female)	Dermal	> 4000 mL/kg bw	[3]

Table 4: Ecotoxicological Data

Test	Species	Duration	Value	Source
LC50	Danio rerio (Zebra fish)	96 h	> 100 mg/L	[3]
EC50	Daphnia magna (Water flea)	48 h	> 100 mg/L	[3]
EC50	Desmodesmus subspicatus (Green algae)	72 h	> 100 mg/L	[3]
EC20	Activated sludge	30 min	900 mg/L	[3]

Hazard Statements: According to some safety data sheets, this substance is not classified as hazardous under GHS.[\[3\]](#) However, some suppliers may indicate it may cause respiratory irritation and is toxic to aquatic life with long-lasting effects.

Precautionary Measures:

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[\[3\]](#)
- **Storage:** Store in a cool, dry, and well-ventilated place away from heat and ignition sources. Keep the container tightly closed.
- **Fire Fighting:** Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[\[3\]](#)
- **Spills:** Absorb spills with inert material and dispose of them in accordance with local regulations.

Experimental Protocols

While specific, detailed protocols are proprietary to individual research labs and companies, a general procedure for photoinitiated cationic polymerization of Tri(ethylene glycol) divinyl ether can be outlined as follows. This is a representative protocol and should be adapted and optimized for specific experimental conditions.

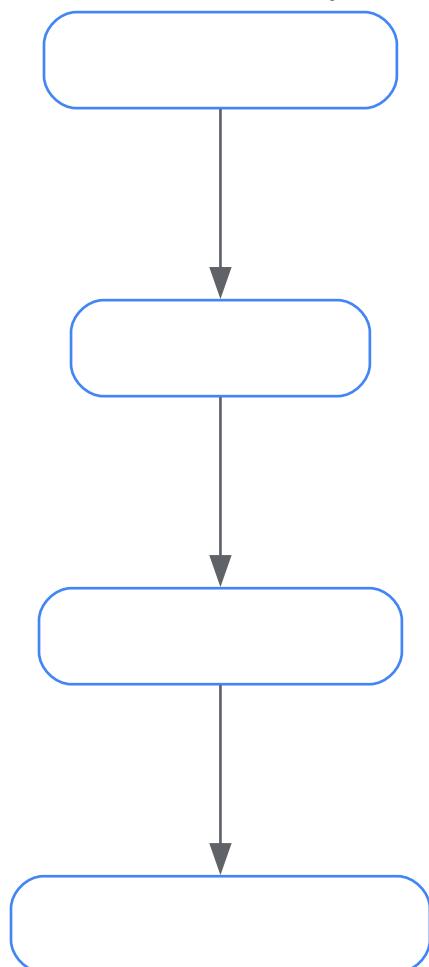
Objective: To prepare a cross-linked polymer film via photoinitiated cationic polymerization of Tri(ethylene glycol) divinyl ether.

Materials:

- Tri(ethylene glycol) divinyl ether (monomer)
- Photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt)
- Inert solvent (if required for viscosity adjustment)
- Substrate (e.g., glass slide, metal panel)
- UV curing lamp

Procedure:

- Formulation Preparation: In a light-protected container, prepare the formulation by mixing the Tri(ethylene glycol) divinyl ether monomer with the desired concentration of the photoinitiator (typically 0.5-5% by weight). If necessary, an inert solvent can be added to adjust the viscosity. Stir the mixture until the photoinitiator is completely dissolved.
- Coating Application: Apply a thin film of the formulation onto the substrate using a suitable method such as spin coating, draw-down bar, or brush application to achieve the desired film thickness.
- UV Curing: Place the coated substrate under a UV curing lamp. The wavelength and intensity of the UV light should be appropriate for the chosen photoinitiator. The exposure time will vary depending on the film thickness, photoinitiator concentration, and lamp intensity, but is typically in the range of a few seconds to a few minutes.
- Curing Monitoring: The progress of the polymerization can be monitored in real-time using techniques such as Real-Time FT-IR spectroscopy by observing the disappearance of the vinyl ether peak.
- Post-Curing: After UV exposure, the film may be post-cured at a slightly elevated temperature to ensure complete reaction of the monomer.


- Characterization: The resulting polymer film can be characterized for its physical and chemical properties, such as hardness, adhesion, solvent resistance, and thermal stability.

Visualizations

The following diagrams illustrate the general structure and a typical experimental workflow for Tri(ethylene glycol) divinyl ether.

Caption: Chemical Structure of Tri(ethylene glycol) divinyl ether.

Workflow for UV-Cured Polymerization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 765-12-8 CAS MSDS (Triethyleneglycol divinyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ankom.com [ankom.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Tri(ethylene glycol) divinyl ether (CAS 765-12-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1587675#cas-number-765-12-8-properties-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com